molecular formula C7H14N4S B13286168 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13286168
M. Wt: 186.28 g/mol
InChI Key: JPLNUYRFYZUESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and thiol functional groups makes it a versatile molecule for chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-2H-1,2,4-triazole-3-thiol with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, imides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Amides, imides, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in catalysis, coordination chemistry, and as ligands in metal complexes.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a scaffold for drug design. Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a valuable structure in drug development.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, corrosion inhibitors, and as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The triazole ring can interact with nucleic acids and proteins, potentially disrupting biological processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Aminoethyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Aminoethyl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity, solubility, and biological activity compared to its analogs. The specific arrangement of functional groups in this compound provides distinct advantages in various applications, making it a valuable molecule for research and industrial use.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H14N4S/c1-5(2)11-6(3-4-8)9-10-7(11)12/h5H,3-4,8H2,1-2H3,(H,10,12)

InChI Key

JPLNUYRFYZUESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.